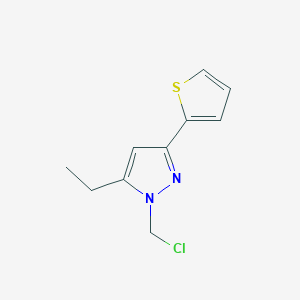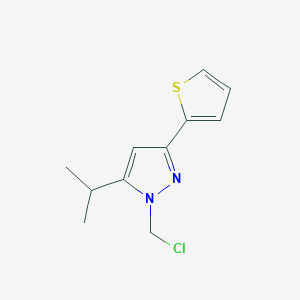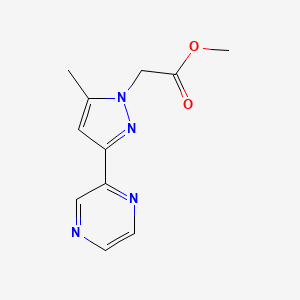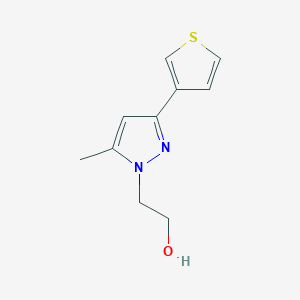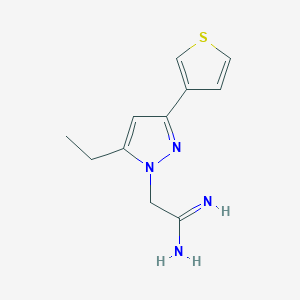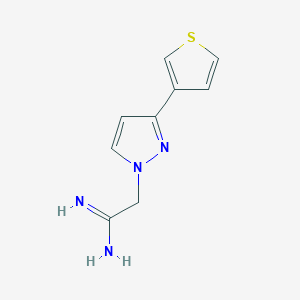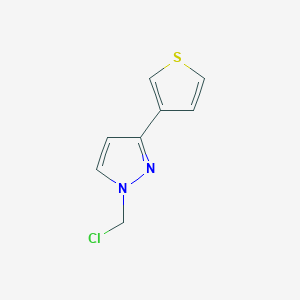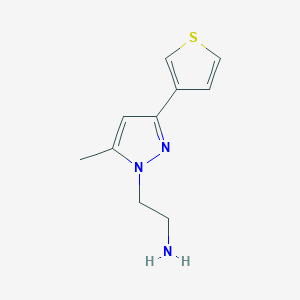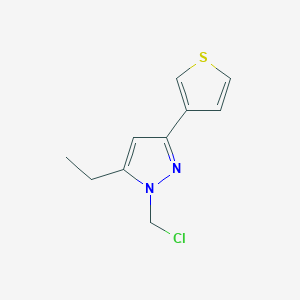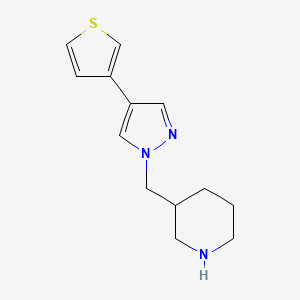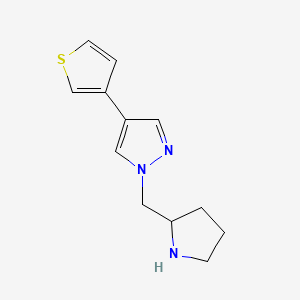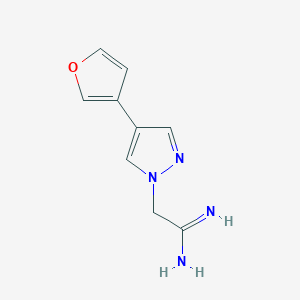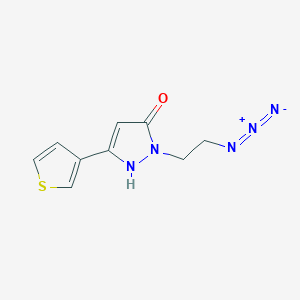
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(2-Azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, also known as ATPP, is a small molecule that has recently been studied for its potential applications in scientific research. ATPP is a structural analog of the natural product pyrazolopyrimidine, which has been used as a scaffold in drug discovery. ATPP has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Recent research has focused on synthesizing and characterizing novel compounds with potential biological activities. For example, a study on the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated the antidepressant activity of these compounds. The synthesized derivatives showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Another study involved the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some compounds demonstrated promising IC50 values, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Biological Activities
The search for new compounds with antimicrobial, antioxidant, and anti-inflammatory activities has led to the development of pyrazole-based heterocycles. One study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities (Gomha, Edrees, & Altalbawy, 2016). Another study focused on thiophene-based azo dyes incorporating pyrazolone moiety, which were applied to polyester fabric as disperse dyes and evaluated for their antitumor activity, showing moderate activity in some compounds (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Additionally, the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties was investigated. These compounds, including derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, showed significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Material Science Applications
Compounds containing the thiophene and pyrazole moieties have also found applications in material science, particularly in the development of emissive materials for opto-electronics. A study synthesized novel heterocyclic compounds with blue and green emission properties, which showed promising applications in opto-electronic devices (Ramkumar & Kannan, 2015).
Eigenschaften
IUPAC Name |
2-(2-azidoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-13-11-2-3-14-9(15)5-8(12-14)7-1-4-16-6-7/h1,4-6,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMOBTNXEYFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



